molecular formula C17H16BrNO2 B1406451 4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid methyl ester CAS No. 1482206-33-6

4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid methyl ester

Cat. No. B1406451
CAS RN: 1482206-33-6
M. Wt: 346.2 g/mol
InChI Key: XAQLPGBFDIWTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid methyl ester” is a derivative of indole, which is a heterocyclic aromatic organic compound. This compound has a bromine atom at the 5th position and a methyl ester group attached to a benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a bromine atom at the 5th position of the indole, and a methyl ester group attached to a benzoic acid .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromine atom could potentially undergo substitution reactions, and the ester group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom might increase its molecular weight and the polarity of the molecule .

Scientific Research Applications

Chemical Modification and Biopolymer Applications

Xylan derivatives, chemically modified to produce specific biopolymer ethers and esters, exhibit properties depending on the functional groups, degree of substitution, and substitution patterns. These compounds are synthesized under various conditions and have applications ranging from drug delivery to antimicrobial agents. The detailed structural and property relationships are assessed through advanced analytical techniques, highlighting the importance of chemical modifications in enhancing material functionality (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Analytical Method Development

The development of analytical methods for identifying and quantifying specific chemical compounds like methyl paraben (methyl ester of P-hydroxy benzoic acid) in various matrices, such as cosmetics, is crucial. Different techniques, including spectrophotometry, HPLC, and electrokinetic capillary electrophoresis, are utilized to ensure precise and accurate measurement, underscoring the significance of method development in chemical analysis and quality control (Mallika J.B.N, ThiruvengadarajanV., & Gopinath, 2014).

Environmental Fate and Behavior of Chemical Compounds

Understanding the environmental fate, behavior, and potential health effects of chemical compounds, such as parabens (esters of para-hydroxybenzoic acid), is essential. These compounds are used as preservatives and may act as weak endocrine disruptors. Studies focus on their occurrence, degradation, interaction with other chemicals (like free chlorine), and their presence in various environmental compartments, highlighting the need for continued research to understand their ecological and health implications (Haman, Dauchy, Rosin, & Munoz, 2015).

Medicinal Chemistry and Drug Development

Jasmonic acid and its derivatives (like methyl ester), are of growing interest in medicinal chemistry due to their synthesis, usage, and biological activities. Research in this area aims at understanding the properties of these compounds and developing new therapeutics based on their biological activities, indicating the potential of small molecules in advancing medical treatments and drug development (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. If it’s intended for use as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on determining its physical and chemical properties, reactivity, and potential applications .

properties

IUPAC Name

methyl 4-[(5-bromo-2,3-dihydroindol-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c1-21-17(20)13-4-2-12(3-5-13)11-19-9-8-14-10-15(18)6-7-16(14)19/h2-7,10H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQLPGBFDIWTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-2,3-dihydro-indol-1-ylmethyl)-benzoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid methyl ester
Reactant of Route 3
Reactant of Route 3
4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid methyl ester
Reactant of Route 4
4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid methyl ester
Reactant of Route 5
4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid methyl ester
Reactant of Route 6
4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.